molecular formula C17H16N4O3 B2366985 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea CAS No. 1448028-45-2

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea

Cat. No.: B2366985
CAS No.: 1448028-45-2
M. Wt: 324.34
InChI Key: IYDVIDADVOMIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions, and a naphthalene ring attached to the urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with naphthalene-2-isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine-5-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthalene ring.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methylphenyl)urea: Contains a 4-methylphenyl group instead of a naphthalene ring.

Uniqueness

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-naphthalen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-15-14(10-18-17(21-15)24-2)20-16(22)19-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVIDADVOMIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.